DNA Intercalation Potency – Direct Head-to-Head Comparison with 2′-O-Trifluoroacetyl Derivative
In a cell-free ethidium bromide (EtBr) displacement assay, native (S)-lunacridine produced a 50% decrease in EtBr-DNA fluorescence at 0.22 mM, which is 2.7‑fold more potent than its 2′-O‑trifluoroacetyl derivative (EC₅₀ = 0.6 mM) [1]. This direct head-to-head comparison establishes that the free C2′‑hydroxyl group of (S)-lunacridine is critical for maximal DNA-intercalation capacity and that acylation at this position attenuates intercalative binding.
| Evidence Dimension | DNA intercalation activity (EC₅₀ for 50% decrease in EtBr-DNA fluorescence) |
|---|---|
| Target Compound Data | (S)-Lunacridine EC₅₀ = 0.22 mM |
| Comparator Or Baseline | 2′-O-Trifluoroacetyl-(S)-lunacridine EC₅₀ = 0.6 mM |
| Quantified Difference | 2.7‑fold greater potency for (S)-lunacridine relative to the acylated derivative |
| Conditions | Ethidium bromide displacement assay using purified DNA; compound concentrations up to 1 mM. |
Why This Matters
This proves that the native (S)-enantiomer, not a stabilized derivative, exhibits the highest DNA-intercalation potency, which is essential for experiments where DNA binding is the primary readout.
- [1] Prescott, T.A.K., Sadler, I.H., Kiapranis, R., Maciver, S.K. (2007). Lunacridine from Lunasia amara is a DNA intercalating topoisomerase II inhibitor. Journal of Ethnopharmacology, 109(2), 289-294. DOI: 10.1016/j.jep.2006.07.036 View Source
